Cas no 198895-79-3 (1-(2-Phenylethyl)-1,4-diazepane dihydrochloride)
1-(2-Phenylethyl)-1,4-diazepane dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Phenylethyl)-1,4-diazepane dihydrochloride
- SCHEMBL7983455
- 1-Phenethyl-1,4-diazepanedihydrochloride
- MFCD09837355
- YHA89579
- 1-(2-phenylethyl)-1,4-diazepane;dihydrochloride
- 1-Phenethyl-1,4-diazepane dihydrochloride
- BS-37444
- 198895-79-3
- 1-(2-Phenylethyl)-1,4-diazepane diHCl
- AKOS015844947
-
- MDL: MFCD09837355
- Inchi: 1S/C13H20N2.2ClH/c1-2-5-13(6-3-1)7-11-15-10-4-8-14-9-12-15;;/h1-3,5-6,14H,4,7-12H2;2*1H
- InChI Key: NKADVOOWXJCGMK-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CCC2C=CC=CC=2)CCNCCC1
Computed Properties
- Exact Mass: 276.1160041g/mol
- Monoisotopic Mass: 276.1160041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
1-(2-Phenylethyl)-1,4-diazepane dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285075-5g |
1-Phenethyl-1,4-diazepane dihydrochloride |
198895-79-3 | 95% | 5g |
$376 | 2021-06-09 | |
| abcr | AB503782-1 g |
1-(2-Phenylethyl)-1,4-diazepane dihydrochloride |
198895-79-3 | 1g |
€304.50 | 2023-06-15 | ||
| abcr | AB503782-5 g |
1-(2-Phenylethyl)-1,4-diazepane dihydrochloride |
198895-79-3 | 5g |
€1045.70 | 2023-06-15 | ||
| Chemenu | CM285075-5g |
1-Phenethyl-1,4-diazepane dihydrochloride |
198895-79-3 | 95% | 5g |
$376 | 2022-06-12 | |
| abcr | AB503782-1g |
1-(2-Phenylethyl)-1,4-diazepane dihydrochloride; . |
198895-79-3 | 1g |
€304.50 | 2025-04-20 | ||
| abcr | AB503782-5g |
1-(2-Phenylethyl)-1,4-diazepane dihydrochloride; . |
198895-79-3 | 5g |
€1045.70 | 2025-04-20 | ||
| Crysdot LLC | CD12099046-5g |
1-Phenethyl-1,4-diazepane dihydrochloride |
198895-79-3 | 95+% | 5g |
$398 | 2024-07-24 |
1-(2-Phenylethyl)-1,4-diazepane dihydrochloride Suppliers
1-(2-Phenylethyl)-1,4-diazepane dihydrochloride Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1-(2-Phenylethyl)-1,4-diazepane dihydrochloride
Research Brief on 1-(2-Phenylethyl)-1,4-diazepane dihydrochloride (CAS: 198895-79-3): Recent Advances and Applications
1-(2-Phenylethyl)-1,4-diazepane dihydrochloride (CAS: 198895-79-3) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthesis methods, and biological activities, positioning it as a promising candidate for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its mechanisms of action, potential applications, and future research directions.
Recent literature highlights the role of 1-(2-Phenylethyl)-1,4-diazepane dihydrochloride as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. Studies have demonstrated its affinity for specific receptor subtypes, such as serotonin and dopamine receptors, suggesting potential applications in the treatment of depression, anxiety, and other CNS-related conditions. The compound's unique structural features, including the phenylethyl and diazepane moieties, contribute to its bioactivity and selectivity, making it a valuable scaffold for further medicinal chemistry optimization.
In addition to its neurological applications, recent research has investigated the compound's potential in oncology. Preliminary in vitro and in vivo studies have shown that 1-(2-Phenylethyl)-1,4-diazepane dihydrochloride exhibits cytotoxic effects against certain cancer cell lines, possibly through the induction of apoptosis and inhibition of cell proliferation pathways. These findings underscore the need for further exploration of its mechanisms and therapeutic potential in cancer treatment.
The synthesis and characterization of 1-(2-Phenylethyl)-1,4-diazepane dihydrochloride have also been refined in recent years. Advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, have been employed to ensure the purity and stability of the compound. Moreover, novel synthetic routes have been developed to improve yield and scalability, facilitating its use in large-scale pharmaceutical applications. These advancements are critical for the compound's transition from laboratory research to clinical development.
Despite these promising developments, challenges remain in the clinical translation of 1-(2-Phenylethyl)-1,4-diazepane dihydrochloride. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical studies. Future research should focus on optimizing the compound's pharmacokinetic and pharmacodynamic properties, as well as exploring its potential in combination therapies. Collaborative efforts between academia and industry will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, 1-(2-Phenylethyl)-1,4-diazepane dihydrochloride represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its diverse pharmacological activities, coupled with recent advancements in synthesis and characterization, make it a compelling subject for further investigation. As research progresses, this compound may pave the way for novel therapeutic interventions in neurology, oncology, and beyond.
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